molecular formula C7H9N3O3 B1603921 N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide CAS No. 31777-62-5

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide

Cat. No.: B1603921
CAS No.: 31777-62-5
M. Wt: 183.16 g/mol
InChI Key: XUQNOSOIAOVPPA-UHFFFAOYSA-N
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Description

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a tetrahydropyrimidine ring with two oxo groups at positions 2 and 6, and an acetamide group attached to the 4-position via a methyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide typically involves the condensation of orotic acid with methyl β-alaninate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Condensation Reaction: Orotic acid reacts with methyl β-alaninate in the presence of a suitable condensing agent to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydropyrimidine ring structure.

    Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various pyrimidine analogs depending on the specific reagents and conditions used.

Scientific Research Applications

N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-YL)methyl)acetamide involves its interaction with specific molecular targets and pathways. As an agonist for MAIT cells, it binds to and activates these cells, leading to an immune response . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in its observed biological effects.

Properties

IUPAC Name

N-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-3-5-2-6(12)10-7(13)9-5/h2H,3H2,1H3,(H,8,11)(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQNOSOIAOVPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618173
Record name N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31777-62-5
Record name N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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